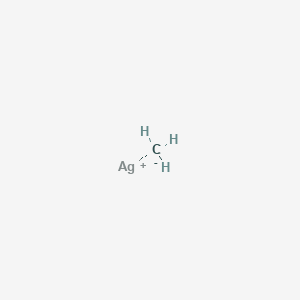
Silver, methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver, methyl- is a compound that consists of a silver atom bonded to a methyl group This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
Silver, methyl- can be synthesized through various methods. One common method involves the reaction of silver nitrate with methyl iodide in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol or acetone and a temperature range of 25-50°C. The reaction proceeds as follows:
AgNO3+CH3I→AgCH3+NO3−
Industrial Production Methods
In industrial settings, the production of silver, methyl- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Silver, methyl- undergoes various types of chemical reactions, including:
Oxidation: Silver, methyl- can be oxidized to form silver oxide and formaldehyde.
Reduction: It can be reduced back to elemental silver and methane.
Substitution: The methyl group can be substituted with other functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation reactions can be carried out using halogen gases or halogenated solvents, while hydroxylation can be achieved using aqueous solutions of hydroxides.
Major Products Formed
Oxidation: Silver oxide and formaldehyde.
Reduction: Elemental silver and methane.
Substitution: Various substituted silver compounds, depending on the reagents used.
科学的研究の応用
Silver, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver compounds.
Biology: Investigated for its antimicrobial properties and potential use in antibacterial coatings and treatments.
Medicine: Explored for its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of conductive inks and coatings for electronic devices.
作用機序
The mechanism of action of silver, methyl- primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of enzyme activity and cell membrane integrity. This results in the inhibition of microbial growth and the destruction of bacterial cells. The methyl group may also play a role in enhancing the compound’s stability and reactivity.
類似化合物との比較
Silver, methyl- can be compared with other silver compounds such as silver nitrate, silver chloride, and silver oxide. While all these compounds exhibit antimicrobial properties, silver, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and stability. Similar compounds include:
Silver nitrate: Commonly used in medical applications for its antimicrobial properties.
Silver chloride: Used in photographic materials and as an antimicrobial agent.
Silver oxide: Employed in batteries and as a catalyst in organic reactions.
Silver, methyl- stands out due to its potential for use in specialized applications where the presence of the methyl group can enhance its performance.
特性
CAS番号 |
75993-65-6 |
|---|---|
分子式 |
CH3Ag |
分子量 |
122.903 g/mol |
IUPAC名 |
silver;carbanide |
InChI |
InChI=1S/CH3.Ag/h1H3;/q-1;+1 |
InChIキー |
HIOWXRMTSANEFB-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
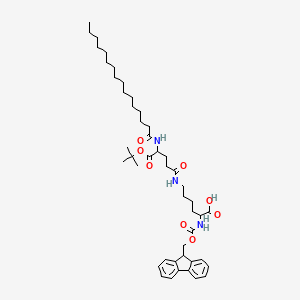
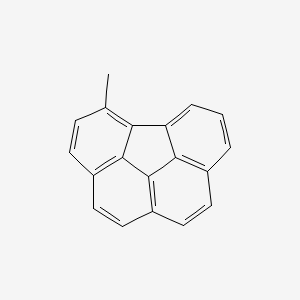
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
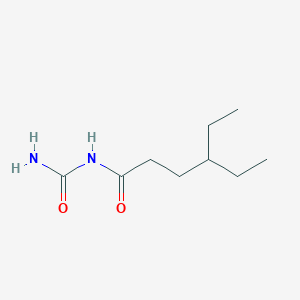

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
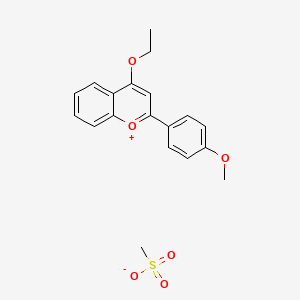
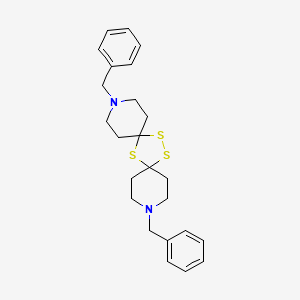

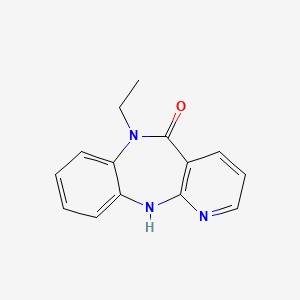
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

